1-NM-PP1

Analog-Sensitive Kinase Technology Chemical Genetics Src Family Kinase Inhibition

Researchers requiring allele-specific kinase inhibition often face confounding off-target effects with standard Src inhibitors. 1-NM-PP1 solves this by selectively inhibiting engineered analog-sensitive (AS) kinases while sparing wild-type kinases. • Achieves >10,000-fold selectivity: v-Src-as1 IC50 = 4.2 nM vs. wild-type v-Src IC50 = 28 µM • Enables acute, reversible temporal control at 1-10 µM working concentration • Validated across mammalian (CDK7-as1 IC50 ~50 nM) and yeast (Cdc28-as1 IC50 = 0.002 µM) systems Supplied with rigorous QC and available for immediate global dispatch to support your chemical genetic studies.

Molecular Formula C20H21N5
Molecular Weight 331.4 g/mol
CAS No. 221244-14-0
Cat. No. B1663979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-NM-PP1
CAS221244-14-0
Synonyms4-amino-1-tert-butyl-3-(1'-naphthylmethyl)pyrazolo(3,4-d)pyrimidine
4-amino-tBuNMPP
Molecular FormulaC20H21N5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N
InChIInChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23)
InChIKeyGDQXJQSQYMMKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-NM-PP1: Analog-Sensitive Kinase Inhibitor


1-NM-PP1 (also designated PP1 Analog II, 1NM-PP1) is a cell-permeable, ATP-competitive inhibitor of Src-family tyrosine kinases [1]. It was specifically developed as a C3-modified analog of PP1 to potently and selectively inhibit engineered 'analog-sensitive' (as) kinases that bear a single amino acid substitution (typically a bulky gatekeeper residue mutated to glycine or alanine), while exhibiting substantially reduced activity against the corresponding wild-type kinases [2]. The compound was first optimized for inhibition of v-Src-as1 bearing an I338G substitution, demonstrating an IC50 of 4.2 nM against the mutant kinase versus 28 μM against wild-type v-Src .

1-NM-PP1: Why Generic Substitution Fails


Substituting 1-NM-PP1 with PP1 (parent compound) or alternative analogs such as 1-NA-PP1 is scientifically invalid for analog-sensitive kinase applications because these compounds exhibit fundamentally divergent selectivity profiles and potency characteristics [1]. PP1 potently inhibits wild-type Src-family kinases (e.g., IC50 = 5 nM for Lck, 6 nM for Fyn) without discrimination against engineered mutants, rendering it unsuitable for allele-specific chemical genetic experiments [2]. Conversely, 1-NA-PP1 (1-Naphthyl PP1) demonstrates potent pan-PKD inhibitory activity (IC50 values of 109-155 nM for PKD1-3) and retains substantial wild-type Src-family inhibition (IC50 = 1.0 μM for v-Src, 0.6 μM for c-Fyn), which introduces confounding off-target effects distinct from those of 1-NM-PP1 . The C3-modification in 1-NM-PP1 confers a unique steric and electronic profile that is specifically accommodated by the expanded ATP-binding pocket created in analog-sensitive kinase alleles, a feature not replicated by other PP1 analogs [3].

1-NM-PP1: Selectivity Evidence


v-Src Allele-Specific Selectivity

1-NM-PP1 exhibits a pronounced selectivity window between the engineered analog-sensitive v-Src-as1 (I338G) mutant and wild-type v-Src. The compound inhibits v-Src-as1 with an IC50 of 4.2 nM, whereas the IC50 for wild-type v-Src is 28 μM, representing a >6,600-fold difference in potency [1]. This discrimination is the foundational rationale for its use in chemical genetic 'knockout' experiments, where only the mutant allele is inhibited at concentrations (≤1 μM) that leave the wild-type kinase functionally unaffected.

Analog-Sensitive Kinase Technology Chemical Genetics Src Family Kinase Inhibition

Wild-Type Kinase Profile vs. 1-NA-PP1

In a systematic head-to-head comparison of PP1 analogs against a panel of eight wild-type kinases at 1 μM, 1-NM-PP1 and 1-NA-PP1 exhibited markedly different inhibition profiles [1]. 1-NA-PP1 inhibited wild-type c-Abl, c-Fyn, and c-Src by >40% residual activity, whereas 1-NM-PP1 showed substantially weaker inhibition of these same wild-type kinases under identical conditions. Furthermore, the IC50 values of 1-NA-PP1 against wild-type Src-family kinases are reported as 1.0 μM (v-Src), 0.6 μM (c-Fyn), and 0.6 μM (c-Abl) , whereas 1-NM-PP1 exhibits IC50 values of 28 μM (v-Src), 1.0 μM (c-Fyn), and 3.4 μM (c-Abl) against the corresponding wild-type kinases .

Analog-Sensitive Kinase Selectivity Chemical Probe Optimization Kinase Inhibitor Profiling

Validation Across Multiple AS-Kinase Alleles

The analog-sensitive approach has been validated across multiple kinase families using 1-NM-PP1. Quantitative data demonstrate that homologous gatekeeper mutations confer nanomolar sensitivity to 1-NM-PP1 across structurally diverse kinases. The compound inhibits c-Fyn-as1 (IC50 = 3.2 nM) versus wild-type c-Fyn (IC50 = 1.0 μM); CDK2-as1 (IC50 = 5.0 nM) versus wild-type CDK2 (IC50 = 29 μM); and CAMKII-as1 (IC50 = 8.0 nM) versus wild-type CAMKII (IC50 = 24 μM) [1]. Additionally, c-Abl-as2 exhibits an IC50 of 120 nM with 1-NM-PP1 compared to 3.4 μM for wild-type c-Abl .

Analog-Sensitive Kinase Platform Chemical Genetic Toolbox Kinase Substrate Identification

Wild-Type Kinase Profile vs. 3MB-PP1

A comparative analysis of PP1 analogs against eight wild-type kinases revealed that 1-NM-PP1 and 3MB-PP1 possess distinct inhibition signatures [1]. At 1 μM, 1-NM-PP1 inhibited a smaller fraction of tested wild-type kinases by >40% compared to 3MB-PP1. The calculated CLogP values (1-NM-PP1: ~4.58; 3MB-PP1: ~5.0) correlate with differential membrane permeability and wild-type off-target engagement profiles [2].

Analog-Sensitive Kinase Profiling PP1 Analog Comparison Chemical Probe Selectivity

Crystallographic Validation of Binding Mode

The X-ray crystal structure of 1-NM-PP1 bound to analog-sensitive Src kinase (PDB ID: 4LGH) at 2.84 Å resolution provides atomic-level validation of the compound's binding mode [1]. The structure reveals that the C3 naphthylmethyl moiety of 1-NM-PP1 occupies the expanded hydrophobic pocket created by the I338G gatekeeper mutation, while the tert-butyl group at N1 interacts with the kinase hinge region [2]. This structural evidence directly supports the compound's engineered selectivity and informs rational design of new analog-sensitive allele/inhibitor pairs.

Crystal Structure Analog-Sensitive Kinase Engineering Structure-Based Inhibitor Design

1-NM-PP1: Validated Research Applications


Reversible Kinase Inactivation for Signaling

Investigators can use 1-NM-PP1 to acutely and reversibly inhibit an engineered analog-sensitive kinase allele in cultured cells or model organisms. At a working concentration of 1-10 μM, 1-NM-PP1 potently inhibits the mutant kinase (e.g., v-Src-as1 IC50 = 4.2 nM) while sparing wild-type kinases (v-Src IC50 = 28 μM), enabling precise temporal control over kinase activity for dissecting signaling cascades, identifying direct kinase substrates, and distinguishing kinase-dependent from kinase-independent cellular functions [1]. This approach has been validated in mammalian cells for CDK7-as1 (IC50 ~50 nM) and in yeast systems for Cdc28-as1 [2].

Target Validation and Phenotypic Screening

1-NM-PP1 serves as a chemical genetic 'rheostat' for validating whether the kinase activity of a specific target is required for a cellular phenotype of interest. By comparing cells expressing the analog-sensitive kinase allele with wild-type controls under 1-NM-PP1 treatment (typically 1-10 μM), researchers can attribute observed effects specifically to inhibition of the target kinase. This approach is particularly valuable in oncology target validation, where Src-family kinases are frequently implicated [1].

Chemical Genetics in Yeast and Model Organisms

In Saccharomyces cerevisiae and Schizosaccharomyces pombe, 1-NM-PP1 enables conditional inhibition of essential kinases engineered with analog-sensitive mutations. For example, Cdc28-as1 (yeast CDK1 homolog) exhibits an IC50 of 0.002 μM for 1-NM-PP1 compared to 22 μM for wild-type Cdc28, a >10,000-fold selectivity window [1]. This permits reversible cell cycle arrest and synchronization studies that are not achievable with temperature-sensitive alleles, which introduce confounding heat-shock responses [2]. Similar approaches have been applied to Pat1 kinase in fission yeast for synchronous meiosis induction [3].

Structure-Guided Design of AS-Kinase Inhibitors

The co-crystal structure of 1-NM-PP1 bound to analog-sensitive Src kinase (PDB: 4LGH) provides a validated starting point for structure-based design of improved AS-kinase inhibitors with enhanced potency, broader kinome coverage, or reduced wild-type off-target activity [1]. Researchers engaged in chemical probe development can reference this structural data to guide medicinal chemistry efforts aimed at expanding the analog-sensitive kinase toolbox to currently inaccessible kinase families [2].

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